beta-Ethynylserine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

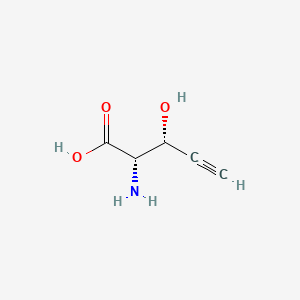

L-beta-ethynylserine is a non-proteinogenic L-alpha-amino acid that is L-propargylglycine which is carrying a hydroxy group at the 3R position. It has a role as an antimetabolite, an antibacterial agent, a bacterial metabolite and a fungal metabolite. It is a terminal acetylenic compound and a non-proteinogenic L-alpha-amino acid. It derives from a L-propargylglycine. It is a tautomer of a L-beta-ethynylserine zwitterion.

Wissenschaftliche Forschungsanwendungen

Bio-Orthogonal Chemistry

Definition and Importance

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. Beta-ethynylserine serves as a non-standard amino acid that enables specific labeling of proteins through reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property is crucial for studying protein interactions and dynamics in cellular environments.

Research Findings

Recent studies have demonstrated that this compound can be efficiently incorporated into the proteome of Escherichia coli and mammalian cells. For instance, researchers at the University of California, Berkeley, successfully engineered E. coli to produce propargylglycine, a precursor to this compound, and further modified the organism to replace methionines with this terminal alkyne-containing amino acid . This incorporation allows for selective tagging of proteins, facilitating their visualization and study.

Protein Labeling Techniques

THRONCAT Method

The THRONCAT (Threonine-derived non-canonical amino acid tagging) method utilizes this compound for metabolic labeling of newly synthesized proteins. In experiments involving E. coli and HeLa cells, this compound was shown to label nascent proteins effectively without inhibiting cell growth . The incorporation rate was found to be significantly higher compared to other non-canonical amino acids, making it an attractive option for researchers aiming to study protein synthesis in real-time.

Case Studies

In one notable study, researchers treated HeLa cells with this compound and conjugated it to a Cy5-azide fluorophore for fluorescence analysis. The results indicated robust labeling of nascent proteins, confirming the utility of this compound in cellular studies . This capability allows scientists to track protein dynamics and interactions more effectively than traditional methods.

Metabolic Engineering

Biosynthetic Pathways

The discovery of the biosynthetic pathway for this compound in Streptomyces cattleya has opened new avenues for metabolic engineering. Researchers identified genes responsible for converting l-lysine into this compound via a series of enzymatic transformations . This pathway not only elucidates how terminal alkynes are formed but also provides a framework for engineering other organisms to produce this valuable amino acid.

Applications in Synthetic Biology

By introducing the biosynthetic pathway into heterologous hosts such as E. coli, scientists can produce this compound from simple carbon sources like glucose . This biotechnological advancement could lead to cost-effective production methods for non-standard amino acids, which are typically expensive when synthesized chemically.

Antimicrobial Properties

This compound has been noted for its role as an antimetabolite and its potential antibacterial properties . Research into its mechanism of action could reveal new therapeutic strategies against bacterial infections by targeting specific metabolic pathways within pathogens.

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Bio-Orthogonal Chemistry | Enables specific protein labeling via CuAAC reactions | Efficient incorporation into E. coli and mammalian cells; facilitates protein visualization |

| Protein Labeling Techniques | THRONCAT method using this compound for metabolic labeling | High incorporation rates; successful labeling in HeLa cells |

| Metabolic Engineering | Biosynthetic pathway discovery for production from l-lysine | Pathway elucidation allows engineering of heterologous hosts for cost-effective production |

| Antimicrobial Properties | Potential use as an antimetabolite against bacterial infections | Further research needed; may target specific metabolic pathways in pathogens |

Eigenschaften

CAS-Nummer |

64918-85-0 |

|---|---|

Molekularformel |

C5H7NO3 |

Molekulargewicht |

129.11 g/mol |

IUPAC-Name |

(2S,3R)-2-amino-3-hydroxypent-4-ynoic acid |

InChI |

InChI=1S/C5H7NO3/c1-2-3(7)4(6)5(8)9/h1,3-4,7H,6H2,(H,8,9)/t3-,4+/m1/s1 |

InChI-Schlüssel |

RBWXRFBKVDBXEG-DMTCNVIQSA-N |

SMILES |

C#CC(C(C(=O)O)N)O |

Isomerische SMILES |

C#C[C@H]([C@@H](C(=O)O)N)O |

Kanonische SMILES |

C#CC(C(C(=O)O)N)O |

Key on ui other cas no. |

65207-64-9 |

Synonyme |

3-ethynylserine beta-ethynylserine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.